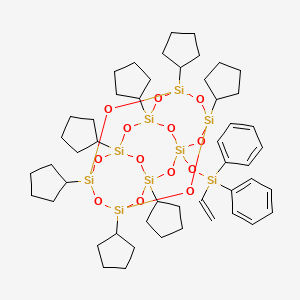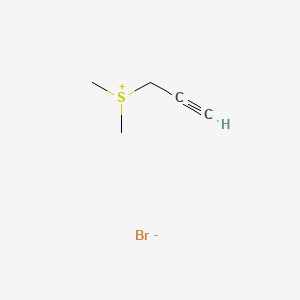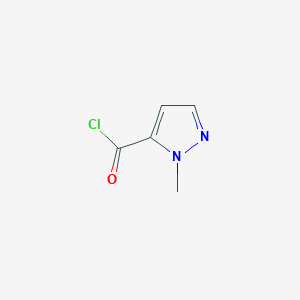
Fmoc-3-(2-quinolyl)-DL-alanine
Overview
Description
Fmoc-3-(2-quinolyl)-DL-alanine is a derivative of alanine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in the field of peptide synthesis and proteomics studies due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(2-quinolyl)-DL-alanine typically involves the protection of the amino group of alanine with the Fmoc groupThe reaction conditions often involve the use of bases such as pyridine for the deprotection of the Fmoc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(2-quinolyl)-DL-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the quinolyl group.
Reduction: This reaction can be used to reduce any oxidized forms of the compound.
Substitution: This reaction can be used to introduce different functional groups at specific positions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinolyl group can lead to quinoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Fmoc-3-(2-quinolyl)-DL-alanine has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for creating complex peptides.
Biology: It is used in proteomics studies to analyze protein structures and functions.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Fmoc-3-(2-quinolyl)-DL-alanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other positions. The quinolyl group can interact with various molecular targets, influencing the structure and function of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(2-quinolyl)-D-alanine: A similar compound with the D-configuration of alanine.
Fmoc-3-(2-quinolyl)-L-alanine: A similar compound with the L-configuration of alanine.
Uniqueness
Fmoc-3-(2-quinolyl)-DL-alanine is unique due to its DL-configuration, which provides a mixture of both D- and L-forms of alanine. This can be advantageous in certain applications where both configurations are required .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402699 | |
| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401514-70-3 | |
| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)



![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)


![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)






